molecular formula C18H28BNO3 B12959182 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol

Cat. No.: B12959182
M. Wt: 317.2 g/mol
InChI Key: RCVXXSZDFNOKTJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenyl group, which is further functionalized with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol is unique due to the combination of its piperidine ring and dioxaborolane moiety, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Biological Activity

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-ol is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a piperidine ring and a boron-containing moiety that may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H26BNO4S
  • Molecular Weight : 351.27 g/mol
  • CAS Number : 1092563-25-1

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Notably, the presence of the boron atom is significant as boron compounds have been shown to influence enzyme activity and cellular signaling pathways.

Inhibitory Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases. For instance:

CompoundTarget KinaseIC50 (nM)
Compound 62GSK-3β8
Compound IIROCK-115
Compound IIIIKK-β20

These findings suggest that the compound may also exhibit similar inhibitory properties against these kinases .

Cytotoxicity Studies

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), various derivatives showed different levels of toxicity. The results indicated that certain modifications could enhance cell viability even at higher concentrations:

CompoundConcentration (µM)Cell Viability (%)
Compound 491095
Compound 501090
Compound 621085

Compounds demonstrated no significant decrease in cell viability at concentrations up to 10 µM .

Case Study 1: GSK-3β Inhibition

A study focused on a derivative of the compound demonstrated potent inhibition of GSK-3β with an IC50 value of 8 nM. This inhibition was associated with increased cell survival in models of neurodegeneration . The study highlighted the potential for developing neuroprotective agents based on this scaffold.

Case Study 2: Anti-inflammatory Effects

In another investigation assessing anti-inflammatory properties in BV-2 microglial cells, certain derivatives significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels. For example, at a concentration of 1 µM:

CompoundNO Level Reduction (%)IL-6 Level Reduction (%)
Compound 5040%-
Compound 62-35%

These findings indicate a promising avenue for therapeutic applications in inflammatory conditions .

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol

InChI

InChI=1S/C18H28BNO3/c1-16(2)17(3,4)23-19(22-16)15-8-6-14(7-9-15)18(21)10-12-20(5)13-11-18/h6-9,21H,10-13H2,1-5H3

InChI Key

RCVXXSZDFNOKTJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C)O

Origin of Product

United States

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